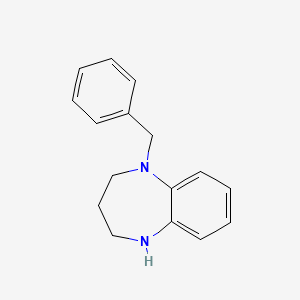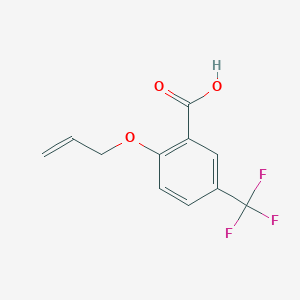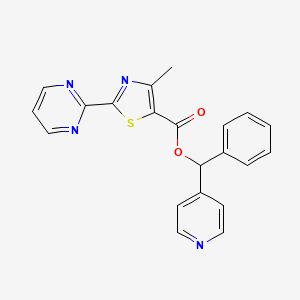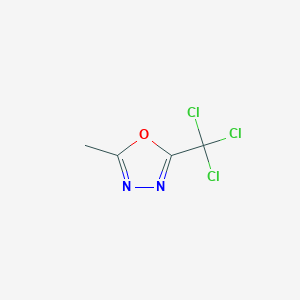![molecular formula C9H5BrF3NO3 B1523949 {[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid CAS No. 1184107-87-6](/img/structure/B1523949.png)
{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid
Descripción general
Descripción
“{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid” is a chemical compound with the CAS Number: 1184107-87-6 . It has a molecular weight of 312.04 and its IUPAC name is 4-bromo-2-(trifluoromethyl)anilinoacetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid” is 1S/C9H5BrF3NO3/c10-4-1-2-6(14-7(15)8(16)17)5(3-4)9(11,12)13/h1-3H,(H,14,15)(H,16,17) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis
“{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid” is a powder that is stored at room temperature . The compound has a molecular weight of 312.04 .Aplicaciones Científicas De Investigación
Drug Design and Delivery
Boronic acids and their esters, which are structurally similar to “{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy . However, these compounds are only marginally stable in water .
Suzuki-Coupling Reactions
The compound can potentially be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis.
Synthesis of Antagonists
The compound can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine , which is a potential antagonist of corticotropin-releasing hormone. This hormone plays a crucial role in the body’s response to stress, and antagonists can potentially be used to treat disorders related to stress.
Free Radical Bromination
The compound can potentially undergo free radical bromination at the benzylic position . This reaction involves the substitution of a hydrogen atom by a bromine atom, which can be useful in the synthesis of various organic compounds.
Nucleophilic Substitution
The compound can potentially undergo nucleophilic substitution at the benzylic position . This reaction involves the replacement of a leaving group (in this case, a bromine atom) by a nucleophile.
Synthesis of Biaryl Intermediates
The compound can potentially be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are commonly used in pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO3/c10-4-1-2-6(14-7(15)8(16)17)5(3-4)9(11,12)13/h1-3H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDIGBZRXATBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



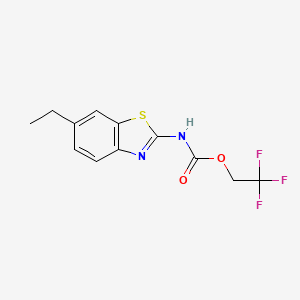
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)

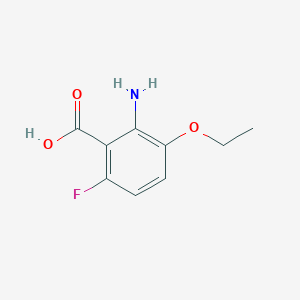
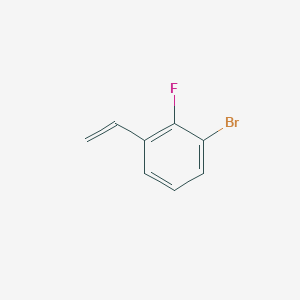
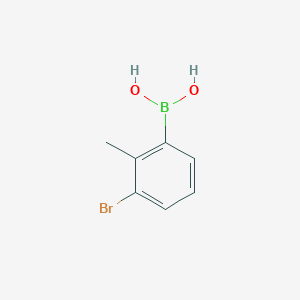
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
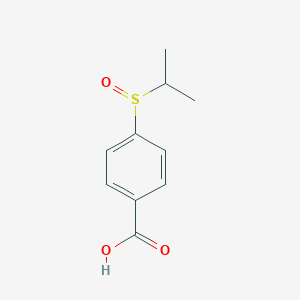
![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
